Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-

Description

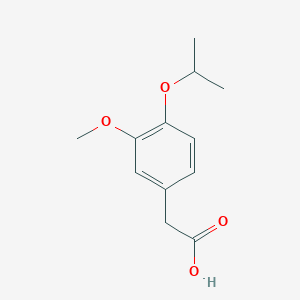

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-, is a substituted benzeneacetic acid derivative characterized by methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups at the 3- and 4-positions of the benzene ring, respectively. Substituted benzeneacetic acids are widely studied for their roles in metabolic pathways (e.g., phenylalanine metabolism ) and bioactivities such as anti-inflammatory and antimicrobial effects . The combination of methoxy and isopropoxy substituents may enhance lipophilicity and steric effects, influencing solubility, metabolic stability, and receptor interactions.

Properties

IUPAC Name |

2-(3-methoxy-4-propan-2-yloxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(2)16-10-5-4-9(7-12(13)14)6-11(10)15-3/h4-6,8H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWZIQDJXVGSPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427975 | |

| Record name | Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88449-50-7 | |

| Record name | Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-methoxy-4-hydroxybenzaldehyde and isopropyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

Industrial Production: In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity.

Chemical Reactions Analysis

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

Scientific Research Applications

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential therapeutic applications in treating various diseases.

Mechanism of Action

The mechanism of action of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares key structural analogs of benzeneacetic acid derivatives, emphasizing substituent effects:

Substituent Effects on Bioactivity

- Methoxy Groups: The 4-methoxy derivative (CAS 104-01-8) demonstrates anti-inflammatory activity by inhibiting lipopolysaccharide-induced inflammation .

- Halogenation : Bromine substitution (e.g., 2-bromo-4-methoxy-5-isopropoxy) introduces electrophilic sites, which may enhance reactivity in nucleophilic environments or binding to hydrophobic protein pockets .

- Sulfonyl/Silyl Groups : Sulfonyl esters (e.g., CAS 55505-99-2) and silyl derivatives (e.g., TMS esters) are often used to modulate solubility or analytical detectability .

Biological Activity

Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- is an organic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. Its molecular formula is C₁₂H₁₆O₄, with a molecular weight of approximately 224.25 g/mol. This compound has garnered attention for its potential therapeutic applications, including antimicrobial and anti-inflammatory properties.

- Molecular Formula: C₁₂H₁₆O₄

- Molecular Weight: 224.25 g/mol

- CAS Number: 88449-50-7

The biological activity of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- is attributed to its interaction with various molecular targets. The compound may modulate enzyme activity and receptor interactions, which can lead to its observed pharmacological effects. The specific pathways affected by this compound can vary depending on the biological context.

Antimicrobial Properties

Research has indicated that Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- exhibits antimicrobial activity against a range of pathogens. A study highlighted its effectiveness in inhibiting the growth of certain bacteria and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce inflammatory markers, which may be beneficial in conditions characterized by chronic inflammation .

Anticancer Activity

Recent studies have explored the anticancer potential of Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)-. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Antimicrobial Study : A study conducted on various derivatives of benzeneacetic acids showed that Benzeneacetic acid, 3-methoxy-4-(1-methylethoxy)- had a notable inhibitory effect on bacterial strains such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Research : In an experimental model of inflammation, the compound reduced edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent.

- Anticancer Evaluation : In vitro tests revealed that this compound could inhibit the growth of breast cancer cells (MCF-7) with an IC50 value indicating effective concentration levels for therapeutic use .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.